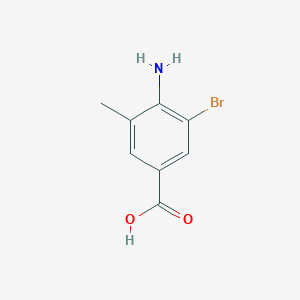

4-Amino-3-bromo-5-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

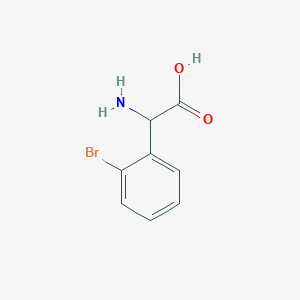

The compound of interest, 4-Amino-3-bromo-5-methylbenzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by an amino group and a bromine atom attached to the benzene ring, which also contains a methyl group and a carboxylic acid functional group. This compound is structurally related to other compounds studied in the provided papers, such as 4-amino-5-chloro-2-methoxybenzoic acid , 2-amino-5-bromobenzoic acid , and 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid , which share the amino and carboxylic acid functionalities.

Synthesis Analysis

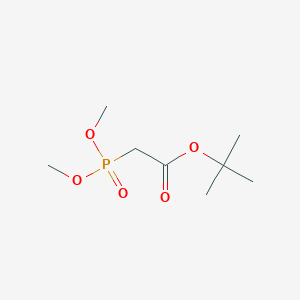

The synthesis of related compounds typically involves multi-step organic reactions, starting from substituted benzoic acids or their derivatives. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . Although the exact synthesis of 4-Amino-3-bromo-5-methylbenzoic acid is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, with specific reagents chosen to introduce the bromo and methyl substituents at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-bromo-5-methylbenzoic acid has been determined using spectroscopic methods and density functional theory (DFT) calculations. For instance, the structure of 2-amino-5-bromobenzoic acid was optimized using DFT, and the vibrational frequencies were calculated and compared with experimental data . These studies provide insights into the bond lengths, angles, and conformations that are likely to be present in 4-Amino-3-bromo-5-methylbenzoic acid.

Chemical Reactions Analysis

The reactivity of 4-Amino-3-bromo-5-methylbenzoic acid can be predicted based on the functional groups present in the molecule. The amino group can participate in the formation of amides, Schiff bases, and other nitrogen-containing compounds. The bromine atom makes the compound a potential candidate for further substitution reactions, such as Suzuki coupling, due to the presence of a good leaving group. The carboxylic acid group allows for the formation of esters, amides, and anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-bromo-5-methylbenzoic acid can be deduced from studies on similar compounds. For example, the solubility, melting point, and crystalline structure can be influenced by the presence of substituents on the benzene ring and the nature of intermolecular interactions, such as hydrogen bonding . The spectroscopic properties, including IR, Raman, UV-Visible, and NMR spectra, provide information on the electronic and vibrational states of the molecule . Theoretical calculations, such as HOMO-LUMO analysis, can predict the chemical reactivity and stability of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis in Medicinal Chemistry 4-Amino-3-bromo-5-methylbenzoic acid plays a critical role as a precursor or intermediate in the synthesis of various medicinal compounds. For instance, it is used in the synthesis of certain anti-cancer drugs that inhibit thymidylate synthase, showcasing its significance in the pharmaceutical industry (Cao Sheng-li, 2004).

Role in Antibiotic Research This compound is also identified in the structure of calichemicin antibiotics. The study of its derivatives and the synthesis process contributes to understanding the chemical nature of these antibiotics, which can be vital for developing new therapeutic agents (K. V. Laak & H. Scharf, 1989).

Photodynamic Therapy for Cancer Derivatives of 4-Amino-3-bromo-5-methylbenzoic acid are used in the synthesis of new zinc phthalocyanine compounds. These compounds have shown potential in photodynamic therapy, a type of treatment used in cancer therapy. The research in this area is significant for developing new, effective treatments for cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Molecular Interaction Studies Research also involves studying the molecular interactions of compounds containing 4-Amino-3-bromo-5-methylbenzoic acid with other molecules like DNA. This is essential for understanding the compound's potential effects on biological systems, which can be crucial for drug development and other medical applications (Arezoo Jamshidvand et al., 2018).

Chemical Property Analysis The study of the thermodynamics and physical properties of halogenbenzoic acids, including derivatives of 4-Amino-3-bromo-5-methylbenzoic acid, is crucial for understanding their behavior in various environments. This research is fundamental for the application of these compounds in different scientific and industrial fields (K. Zherikova et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-3-bromo-5-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKGOMPWNLCEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405481 |

Source

|

| Record name | 4-amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromo-5-methylbenzoic acid | |

CAS RN |

860787-42-4 |

Source

|

| Record name | 4-amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)